molecular formula C9H16O4 B2703150 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 76904-18-2

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B2703150
CAS No.: 76904-18-2
M. Wt: 188.223
InChI Key: RSLMNCHJSYDERN-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a methyl group, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves the reaction of tert-butyl alcohol with a suitable precursor under acidic conditions. One common method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with the precursor in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is unique due to the presence of both a tert-butoxy group and a ketone functional group within the same molecule. This combination allows for diverse reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNCHJSYDERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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